4,4'-Diaminostilbene

Descripción general

Descripción

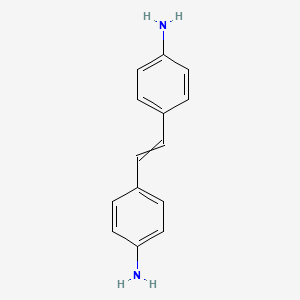

4,4’-(1,2-Ethenediyl)bisbenzenamine, also known as 1,2-Bis(4-aminophenyl)ethane, is an organic compound with the molecular formula C14H16N2. This compound is characterized by the presence of two benzene rings connected by an ethylene bridge, each substituted with an amino group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Ethenediyl)bisbenzenamine typically involves the reaction of 4-nitrobenzyl chloride with ethylene diamine, followed by reduction of the resulting 4,4’-(1,2-ethanediyl)bis(4-nitrobenzene) to the corresponding diamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In industrial settings, the production of 4,4’-(1,2-Ethenediyl)bisbenzenamine is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4,4’-(1,2-Ethenediyl)bisbenzenamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

Oxidation: 4,4’-(1,2-Ethenediyl)bis(4-nitrobenzene)

Reduction: 4,4’-(1,2-Ethenediyl)bisbenzenamine

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4,4'-Diaminostilbene is characterized by its molecular formula and consists of two amino groups attached to the para positions of the phenyl rings. The compound can also exist in various forms, including its dihydrochloride salt. Its structure facilitates interactions with other molecules, making it valuable in multiple applications.

Synthesis of Dyes and Optical Brighteners

One of the primary applications of this compound is in the synthesis of dyes and fluorescent whitening agents. The compound serves as a key intermediate in the production of various direct dyes used in textiles and paper industries.

Dye Production

- Synthesis Process : The synthesis involves bis-diazotization of this compound-2,2'-disulfonic acid, followed by coupling reactions to produce symmetrical disazo dyes. These dyes exhibit vibrant colors and are utilized extensively due to their stability and effectiveness.

- Case Study : A study demonstrated the synthesis of two new symmetrical disazo direct dyes derived from this compound-2,2'-disulfonic acid. The resulting dyes were characterized using thin-layer chromatography and spectroscopic techniques, confirming their potential for commercial applications .

| Dye Name | Color | Stability | Application Area |

|---|---|---|---|

| Dye I | Red | High | Textiles |

| Dye II | Blue | Medium | Paper |

Optical Brightening Agents

This compound is widely used as an optical brightener in laundry detergents and paper products. It absorbs ultraviolet light and re-emits it as visible blue light, enhancing the whiteness of materials.

Biological Research Applications

In addition to its industrial uses, this compound has been investigated for its biological effects.

Toxicological Studies

- Animal Studies : Toxicology studies conducted on rodents revealed that high doses of this compound can cause adverse effects such as diarrhea and emaciation . These findings underscore the importance of dosage in research applications.

Pharmacological Potential

- Drug Development : Research has explored the potential use of this compound in drug development due to its ability to interact with cellular targets. Its mechanism involves forming covalent bonds with proteins and enzymes .

Mecanismo De Acción

The mechanism of action of 4,4’-(1,2-Ethenediyl)bisbenzenamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with nucleophilic sites on biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparación Con Compuestos Similares

- 4,4’-Diaminodiphenylmethane

- 4,4’-Diaminodiphenylsulfone

- 4,4’-Diaminodiphenyl ether

Comparison: 4,4’-(1,2-Ethenediyl)bisbenzenamine is unique due to its ethylene bridge connecting the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4’-Diaminodiphenylmethane has a methylene bridge, while 4,4’-Diaminodiphenylsulfone has a sulfone bridge, leading to differences in reactivity and applications .

Propiedades

Fórmula molecular |

C14H14N2 |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

4-[2-(4-aminophenyl)ethenyl]aniline |

InChI |

InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2 |

Clave InChI |

KOGDFDWINXIWHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.